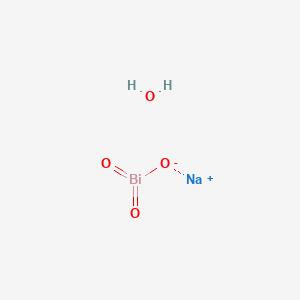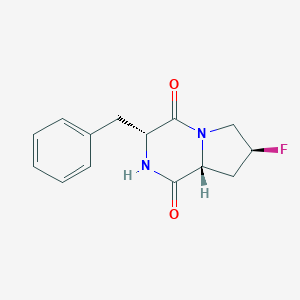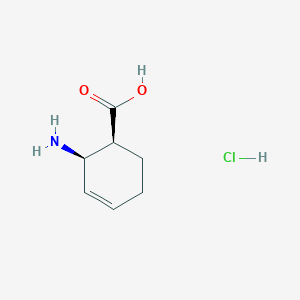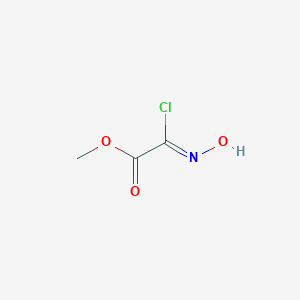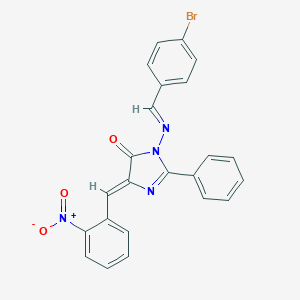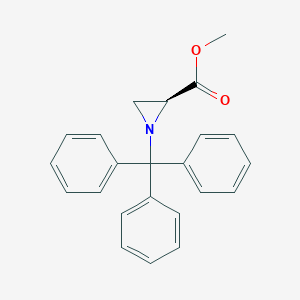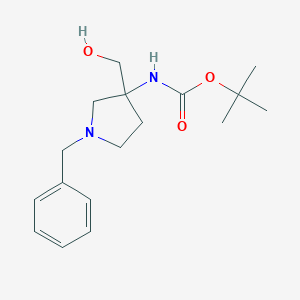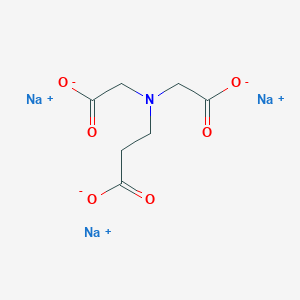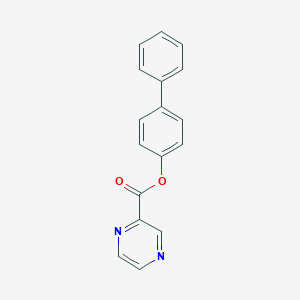
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, also known as BPPE, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of science. BPPE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.36 g/mol.
作用机制
The mechanism of action of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and survival.
生化和生理效应
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and survival. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has several advantages for lab experiments, including its high thermal stability, good charge-transporting properties, and potential anti-inflammatory and anti-cancer properties. However, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester also has some limitations, including its relatively low yield using current synthesis methods and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and photovoltaics, and the further investigation of its anti-inflammatory and anti-cancer properties. Additionally, the development of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
合成方法
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can be synthesized using various methods, including the reaction of pyrazinecarboxylic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazinecarboxylic acid with 4-chlorobiphenyl in the presence of a palladium catalyst and a base such as triethylamine. The yield of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester using these methods is typically around 60-70%.
科学研究应用
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied extensively for its potential applications in various fields of science, including organic electronics, photovoltaics, and biomedical research. In organic electronics, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge-transporting properties. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been investigated as a potential material for photovoltaic devices due to its high electron affinity and low bandgap energy.
In biomedical research, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
132172-95-3 |
|---|---|
产品名称 |
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester |
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI 键 |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
其他 CAS 编号 |
132172-95-3 |
同义词 |
4-Biphenylyl pyrazinoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
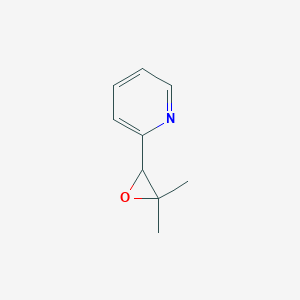
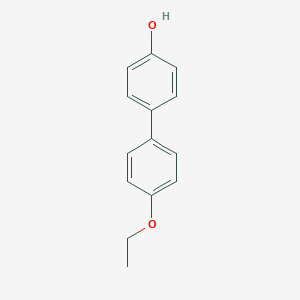
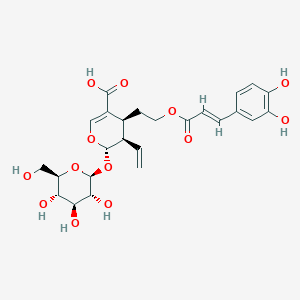
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
